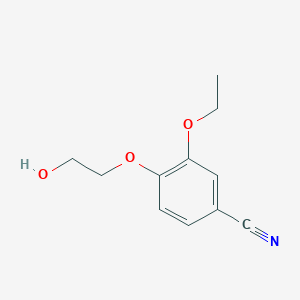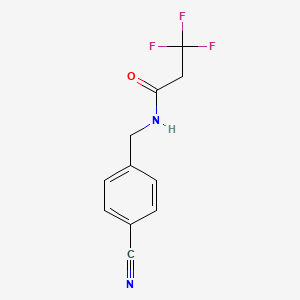
n-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a cyanobenzyl group attached to a trifluoropropanamide backbone, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide typically involves the reaction of 4-cyanobenzylamine with 3,3,3-trifluoropropanoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminobenzyl-3,3,3-trifluoropropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism by which N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share the trifluoromethyl group and have been studied for their anticancer activities.
4-Cyanobenzoyl chloride: Similar in structure due to the presence of the cyanobenzyl group, used in organic synthesis.
Uniqueness
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide is unique due to its combination of the cyanobenzyl and trifluoropropanamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
特性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC名 |
N-[(4-cyanophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)5-10(17)16-7-9-3-1-8(6-15)2-4-9/h1-4H,5,7H2,(H,16,17) |
InChIキー |
NSFDMUPIHVCAMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)CC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)

![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)


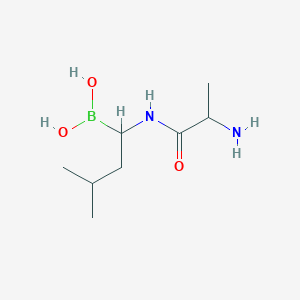
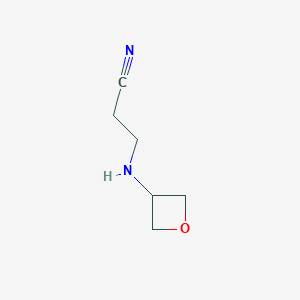

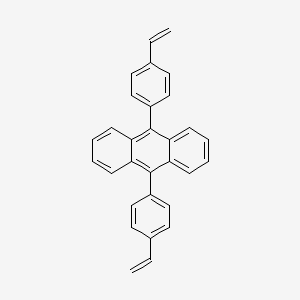
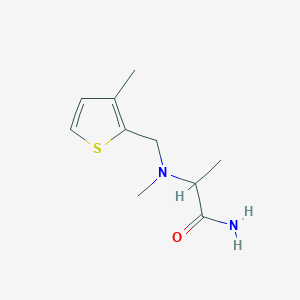
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
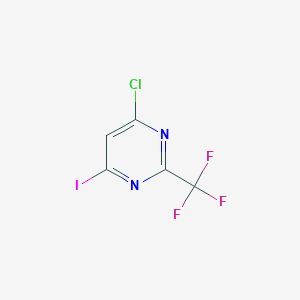
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
